Phenyl N-(9-ethyl-9H-carbazol-3-YL)carbamate
Overview
Description
Phenyl N-(9-ethyl-9H-carbazol-3-YL)carbamate is a compound that belongs to the class of carbazole derivatives Carbazole compounds are known for their versatile functionalization, excellent chemical stability, and unique optical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl N-(9-ethyl-9H-carbazol-3-YL)carbamate typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent such as ethanol or acetonitrile, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(9-ethyl-9H-carbazol-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the carbazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamate derivatives with various functional groups.
Scientific Research Applications
Phenyl N-(9-ethyl-9H-carbazol-3-YL)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of Phenyl N-(9-ethyl-9H-carbazol-3-YL)carbamate involves its interaction with specific molecular targets. The compound can intercalate into DNA structures, disrupting their function and leading to cell death. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-((9-ethyl-9H-carbazol-3-yl)methylene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- 9-ethyl-9H-carbazole-3-carbaldehyde
- Poly(2,7-carbazole) and Poly(3,6-carbazole)
Uniqueness
Phenyl N-(9-ethyl-9H-carbazol-3-YL)carbamate stands out due to its unique combination of a carbazole moiety and a carbamate group. This structure imparts the compound with distinct optical and electronic properties, making it highly suitable for applications in optoelectronics and materials science .
Properties
IUPAC Name |
phenyl N-(9-ethylcarbazol-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-2-23-19-11-7-6-10-17(19)18-14-15(12-13-20(18)23)22-21(24)25-16-8-4-3-5-9-16/h3-14H,2H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNYVTNBODYYMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=CC=C41 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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